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Compound of Interest

Compound Name:
3-(3,4-Dimethoxyphenyl)-3-

oxopropanenitrile

Cat. No.: B1277637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile. While a complete,

published experimental dataset for this specific molecule is not readily available in public

databases as of this writing, this document compiles predicted data based on the analysis of its

chemical structure and comparison with analogous compounds. It also outlines detailed,

standard experimental protocols for acquiring such data.

Compound Overview
Structure:

IUPAC Name: 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

CAS Number: 4640-69-1

Molecular Formula: C₁₁H₁₁NO₃

Molecular Weight: 205.21 g/mol
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The following tables summarize the predicted spectroscopic data for 3-(3,4-
Dimethoxyphenyl)-3-oxopropanenitrile. These predictions are based on established

principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.6 - 7.5 m 2H
Aromatic H (ortho to

carbonyl)

~7.0 - 6.9 d 1H
Aromatic H (meta to

carbonyl)

~4.0 s 2H -CH₂- (methylene)

~3.95 s 3H -OCH₃

~3.93 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~190 C=O (keto)

~154 Aromatic C-OCH₃

~149 Aromatic C-OCH₃

~128 Aromatic C-H

~127 Aromatic C (ipso)

~117 C≡N (nitrile)

~110 Aromatic C-H

~110 Aromatic C-H

~56 -OCH₃

~56 -OCH₃

~30 -CH₂-

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid, KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Medium Aliphatic C-H stretch

~2250 Medium-Strong C≡N stretch (nitrile)

~1680 Strong C=O stretch (aromatic ketone)

~1600, ~1510 Medium-Strong Aromatic C=C stretch

~1270, ~1020 Strong C-O stretch (ether)

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

205 High [M]⁺ (Molecular Ion)

165 High [M - CH₂CN]⁺

137 Medium [M - C₄H₂NO]⁺

135 High [C₈H₇O₂]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 3-(3,4-Dimethoxyphenyl)-3-
oxopropanenitrile in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition:

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

Acquire ¹³C NMR spectra on a 100 MHz or higher field spectrometer. For ¹³C NMR,

broadband proton decoupling is typically used to simplify the spectrum to singlets for each

unique carbon.

Further structural confirmation can be achieved using 2D NMR techniques such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation).
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Place the powder in a pellet press and apply pressure to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty spectrometer to subtract atmospheric CO₂

and H₂O absorptions.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 40-300).

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragmentation patterns to confirm the structure.

Visualizations
Experimental Workflow
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Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis.

Logical Relationships in Spectral Interpretation
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Click to download full resolution via product page

Caption: Interpreting spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of 3-(3,4-Dimethoxyphenyl)-3-
oxopropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277637#spectroscopic-data-nmr-ir-ms-of-3-3-4-
dimethoxyphenyl-3-oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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